![molecular formula C5H10N6O B13136146 2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B13136146.png)
2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol is a compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring This specific compound is characterized by the presence of two amino groups at positions 4 and 6, and an aminoethanol group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol typically involves the reaction of cyanuric chloride with ethylenediamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms of cyanuric chloride are replaced by amino groups from ethylenediamine. The reaction is usually carried out in an aqueous or organic solvent, such as ethanol, at temperatures ranging from 20°C to 40°C in the presence of a base like piperidine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazine oxides, while substitution reactions can yield various substituted triazine derivatives .
Aplicaciones Científicas De Investigación
2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of cellular processes, making the compound a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diamino-1,3,5-triazine: Similar in structure but lacks the aminoethanol group.
2-Imino-2H-chromen-3-yl-1,3,5-triazine: A hybrid molecule with different pharmacological properties.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Contains chloro and methoxy groups instead of amino groups.
Uniqueness
2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethanol is unique due to its specific combination of amino and aminoethanol groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C5H10N6O |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C5H10N6O/c6-3-9-4(7)11-5(10-3)8-1-2-12/h12H,1-2H2,(H5,6,7,8,9,10,11) |
Clave InChI |
ZMWGBPZJULKORQ-UHFFFAOYSA-N |
SMILES canónico |
C(CO)NC1=NC(=NC(=N1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


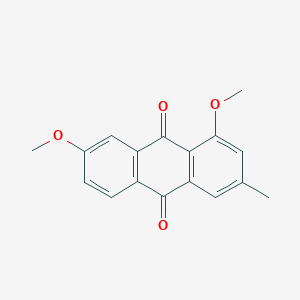
![(3-Methylbenzo[d]isoxazol-5-yl)methanol](/img/structure/B13136067.png)


![7-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13136081.png)

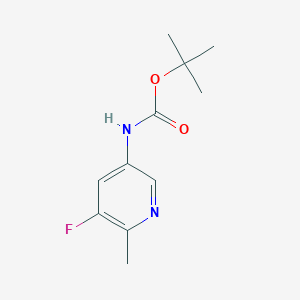
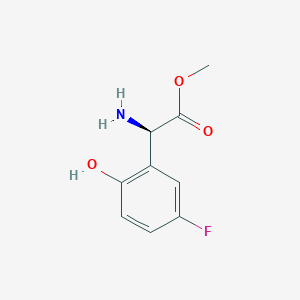

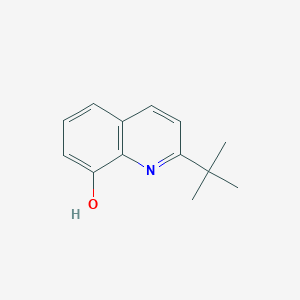
![Indolo[3,2-b]carbazole,5,11-bis([1,1'-biphenyl]-4-yl)-5,11-dihydro-](/img/structure/B13136112.png)
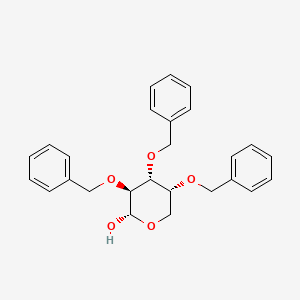
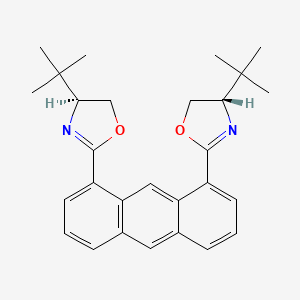
![Methyl 2-[([2,2'-bipyridin]-6-yl)methoxy]benzoate](/img/structure/B13136132.png)
